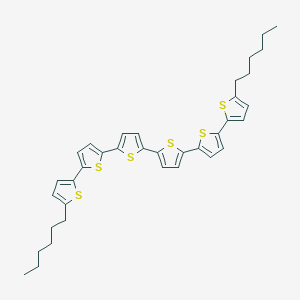![molecular formula C10H9N3 B124379 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene CAS No. 155630-05-0](/img/structure/B124379.png)
2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene, also known as TATD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. TATD is a bicyclic compound that contains a triazatricyclo[7.4.0.02,6]tridecane ring system with five double bonds.
Mécanisme D'action
The mechanism of action of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is not well understood. However, it is known that 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene undergoes a series of reactions, such as oxidation, reduction, and cycloaddition, when exposed to different reagents. These reactions lead to the formation of various products, which can be used for different applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene have not been extensively studied. However, it has been reported that 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has low toxicity and is not mutagenic or carcinogenic. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has also been shown to exhibit antimicrobial activity against various microorganisms, such as bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene in lab experiments include its high stability, low toxicity, and ease of synthesis. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be easily synthesized in large quantities and can be stored for long periods without degradation. However, the limitations of using 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene in lab experiments include its high reactivity and the limited availability of reagents for its synthesis.
Orientations Futures
There are several future directions for the research on 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene. One direction is the development of new synthetic methods for 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene and its derivatives. Another direction is the investigation of the mechanism of action of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene and its potential applications in different fields of science. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can also be used as a template for the design and synthesis of new heterocyclic compounds with improved properties. Additionally, the use of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene in drug discovery and development can be explored further.
Conclusion:
In conclusion, 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be synthesized through several methods, and its scientific research applications include material science, organic chemistry, and pharmaceuticals. The mechanism of action of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is not well understood, and its biochemical and physiological effects have not been extensively studied. The advantages of using 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene in lab experiments include its high stability and ease of synthesis, while its limitations include its high reactivity and the limited availability of reagents for its synthesis. There are several future directions for the research on 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene, including the development of new synthetic methods, investigation of its mechanism of action, and its potential applications in drug discovery and development.
Méthodes De Synthèse
2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be synthesized through several methods, but the most commonly used method involves the reaction of 1,2,4,5-tetrazine with 1,3-cyclohexadiene in the presence of a catalyst. This reaction leads to the formation of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene as the major product. The purity of 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has been extensively studied for its potential applications in various fields of science, including material science, organic chemistry, and pharmaceuticals. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has been used as a precursor for the synthesis of other heterocyclic compounds, such as triazoles, tetrazines, and pyrazoles. 2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has also been used as a building block for the synthesis of complex organic molecules, such as macrocycles and dendrimers.
Propriétés
Numéro CAS |
155630-05-0 |
|---|---|
Nom du produit |
2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene |
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene |
InChI |
InChI=1S/C10H9N3/c1-4-9-10(11-5-1)12-7-8-3-2-6-13(8)9/h1-6H,7H2,(H,11,12) |
Clé InChI |
NJSZDWUZKJITQV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CN2C3=C(N1)N=CC=C3 |
SMILES canonique |
C1C2=CC=CN2C3=C(N1)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
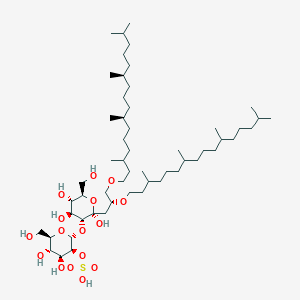
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
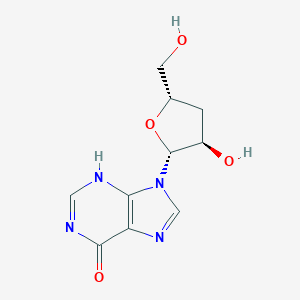
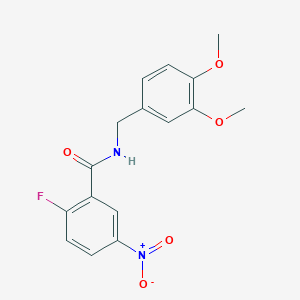
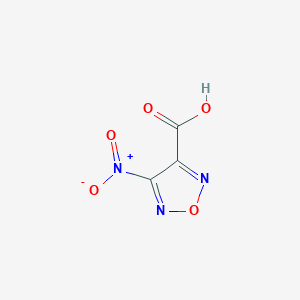
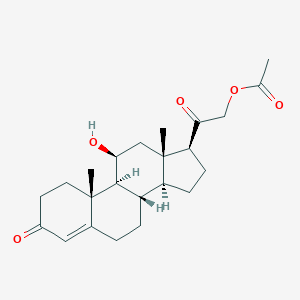

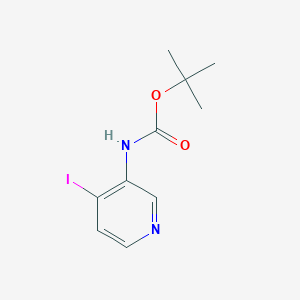
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
